Product packaging for (5-Chloro-6-iodo-3-pyridinyl)methanol(Cat. No.:)

(5-Chloro-6-iodo-3-pyridinyl)methanol

Cat. No.: B8368705
M. Wt: 269.47 g/mol
InChI Key: MVWHXUWLRUYPAW-UHFFFAOYSA-N
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Description

(5-Chloro-6-iodo-3-pyridinyl)methanol is a useful research compound. Its molecular formula is C6H5ClINO and its molecular weight is 269.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClINO B8368705 (5-Chloro-6-iodo-3-pyridinyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

(5-chloro-6-iodopyridin-3-yl)methanol

InChI

InChI=1S/C6H5ClINO/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2

InChI Key

MVWHXUWLRUYPAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)I)CO

Origin of Product

United States

Regioselectivity:

Problem: Introducing multiple different substituents onto a pyridine (B92270) ring at specific positions is a major challenge. The directing effects of existing substituents must be considered, and desired isomers must be formed selectively over undesired ones. In the target molecule, achieving the 3, 5, 6-substitution pattern requires precise control.

Strategy: A common solution is to build the substitution pattern into acyclic precursors and then construct the ring in the final steps. This approach, often seen in convergent syntheses like the Hantzsch or Kröhnke pyridine syntheses, provides excellent regiocontrol. baranlab.orgadvancechemjournal.com Alternatively, modern C-H functionalization techniques, when guided by appropriate directing groups, can offer a powerful way to install substituents at specific locations on a pre-formed ring. nih.gov

Functional Group Compatibility Fgc :

Problem: The reagents and conditions used in one step of a synthesis must not adversely affect functional groups already present in the molecule. For instance, the hydroxymethyl group in the target molecule is sensitive to strongly oxidizing or acidic conditions that might be used to functionalize the ring.

Strategy: The use of protecting groups is a classic solution. The hydroxymethyl group could be protected as a silyl (B83357) ether (e.g., TBS ether) or benzyl (B1604629) ether during harsh reaction steps and then deprotected at the end of the synthesis. Another strategy is to introduce sensitive functional groups in their final form late in the synthesis. For example, the hydroxymethyl group can be introduced by reducing a corresponding ester or aldehyde (e.g., methyl nicotinate (B505614) or 3-pyridinecarboxaldehyde) in one of the final steps. chemicalbook.com

Ring Construction:

Problem: Forming the pyridine (B92270) ring itself can be difficult, especially when it is highly substituted. Classical condensation reactions may require harsh conditions and may not be suitable for sensitive substrates. baranlab.org

Strategy: A wide array of named reactions and modern methods have been developed to address this. organic-chemistry.org

Condensation Reactions: The Hantzsch synthesis and its variations allow for the construction of dihydropyridines from aldehydes, ammonia, and two equivalents of a 1,3-dicarbonyl compound, which can then be oxidized to the pyridine. baranlab.org

Cycloaddition Reactions: Diels-Alder reactions between an azadiene and an alkyne can form the pyridine ring, though this approach can be electronically disfavored. baranlab.org More effective methods involve tandem cycloaddition/cycloreversion sequences using precursors like 1,4-oxazinones. nih.gov

Cascade Reactions: One-pot procedures that involve a sequence of reactions, such as aza-Wittig, electrocyclization, and hydrogen shifts, can rapidly generate polysubstituted pyridines from simple, readily available starting materials. acs.org

Metal-Catalyzed Methods: Rhodium-catalyzed C-H bond functionalization followed by electrocyclization offers an expedient route to highly substituted pyridines from ketoximes and terminal alkynes. nih.gov

Problem-Solving in Heterocyclic Retrosynthesis

ProblemDescriptionPotential Solution Strategies
Regioselectivity Controlling the position of multiple substituents on the pyridine ring.- Constructing the ring from pre-functionalized acyclic precursors (e.g., Hantzsch synthesis). baranlab.orgadvancechemjournal.com
  • Directed C-H activation/functionalization. nih.gov
  • Functional Group Compatibility Protecting sensitive functional groups from incompatible reaction conditions.- Use of protecting groups for sensitive moieties (e.g., silyl (B83357) ethers for alcohols).
  • Late-stage introduction of sensitive functional groups (e.g., reduction of an ester to an alcohol). chemicalbook.com
  • Ring Construction Efficiently forming the stable aromatic pyridine core.- Classical condensation reactions (e.g., Bohlmann-Rahtz). illinois.edu
  • Cycloaddition/cycloreversion sequences. nih.gov
  • Modern cascade and one-pot multicomponent reactions. acs.orgrsc.org
  • By applying these advanced strategies, chemists can devise logical and efficient pathways to complex heterocyclic targets like (5-Chloro-6-iodo-3-pyridinyl)methanol, overcoming the inherent challenges of selectivity and reactivity.

    Computational and Theoretical Studies on Halogenated Pyridines, with Specific Relevance to 5 Chloro 6 Iodo 3 Pyridinyl Methanol

    Electronic Structure and Reactivity Predictions

    The electronic properties of a molecule are fundamental to its reactivity. For substituted pyridines, the type and position of substituents, like the chloro, iodo, and hydroxymethyl groups in (5-Chloro-6-iodo-3-pyridinyl)methanol, significantly modulate the electron distribution within the aromatic ring, thereby influencing its behavior in chemical reactions.

    Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure of molecules. nih.govmdpi.com It is well-suited for studying chemical reactivity, analyzing reaction paths, and modeling the kinetics of catalytic reactions. acs.org DFT calculations are frequently employed to determine ground state properties such as molecular geometry, vibrational frequencies, and the distribution of electron density.

    For halogenated pyridines, DFT calculations, often using functionals like B3LYP or ωB97X-D with various basis sets (e.g., 6-31G*, def2-SVP), provide a detailed picture of how halogen substituents affect the molecule. nih.govnih.gov The calculations can quantify properties like bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional structure. Furthermore, analysis of the molecular electrostatic potential (MEP) can identify electron-rich and electron-deficient regions, which are key to predicting sites for electrophilic and nucleophilic attack. mdpi.com

    Table 1: Representative Ground State Properties Calculated by DFT for Halogenated Heterocycles

    Calculated PropertyDescriptionRelevance to this compound
    Optimized Geometry Provides the most stable arrangement of atoms (bond lengths, angles).Predicts the 3D structure and steric environment around the pyridine (B92270) ring.
    Vibrational Frequencies Corresponds to infrared and Raman spectra, confirming stable geometry.Helps in the characterization of the compound and its isomers. nih.gov
    Mulliken/NBO Charges Quantifies the partial charge on each atom.Indicates the electron-withdrawing or donating nature of substituents and predicts reactive sites.
    Dipole Moment Measures the overall polarity of the molecule.Influences solubility and intermolecular interactions.
    Molecular Electrostatic Potential (MEP) Maps the electrostatic potential on the electron density surface.Visually identifies nucleophilic (negative potential) and electrophilic (positive potential) regions. mdpi.com

    This table is illustrative, based on typical DFT outputs for similar molecules.

    Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energies and spatial distributions of these orbitals are crucial for predicting the feasibility and regioselectivity of chemical reactions. wikipedia.org

    HOMO: The outermost orbital containing electrons. Molecules with high-energy HOMOs are good electron donors (nucleophiles).

    LUMO: The innermost orbital without electrons. Molecules with low-energy LUMOs are good electron acceptors (electrophiles).

    HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small gap generally implies higher reactivity.

    In the case of this compound, the electron-withdrawing halogen atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. For instance, in electrophilic aromatic substitution, the reaction is favored at the position where the HOMO has the largest coefficient. researchgate.netnih.gov DFT is the standard method used to compute the energies and visualize the shapes of these frontier orbitals. nih.gov Introducing different substituents allows for the tuning of these frontier orbital energy levels. rsc.org

    Table 2: Illustrative FMO Data for a Substituted Pyridine

    OrbitalEnergy (eV)DescriptionPredicted Reactivity
    HOMO -6.8Highest energy electrons, susceptible to electrophilic attack.The molecule can act as a nucleophile in reactions.
    LUMO -1.2Lowest energy empty orbital, site for nucleophilic attack.The molecule can act as an electrophile in reactions.
    HOMO-LUMO Gap 5.6Indicates kinetic stability and chemical reactivity.A smaller gap suggests higher reactivity.

    Note: The energy values are hypothetical examples to illustrate the concept.

    The aromaticity of the pyridine ring is a key contributor to its stability. Halogen substitution can influence this aromaticity. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal whether substituents enhance or diminish the aromatic character of the ring, which in turn affects its stability and reactivity. Generally, electron-withdrawing groups like halogens tend to slightly decrease the aromaticity of the pyridine ring by polarizing the π-electron system.

    Mechanistic Pathway Elucidation through Computational Modeling

    Computational modeling is a powerful tool for mapping out the entire energy landscape of a reaction, including intermediates and transition states. This allows for a detailed understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and predicting outcomes.

    The halogenation of pyridines can be an electronically challenging process due to the electron-deficient nature of the ring. nih.govchemrxiv.org Computational studies, particularly using DFT, have been instrumental in elucidating the mechanisms of these reactions. nih.gov By calculating the Gibbs free energy profiles for proposed reaction pathways, researchers can identify the rate-determining step and the structure of the corresponding transition state. nih.gov

    For example, studies on pyridine halogenation have modeled the transition states for electrophilic attack by various halogenating agents. nih.govnsf.gov These models help explain the observed regioselectivity (i.e., why the halogen adds to a specific position). Computational analysis can compare the activation energies for halogenation at different positions on the pyridine ring, revealing the most energetically favorable pathway. For complex, multi-step reactions, this analysis can distinguish between different potential mechanisms, such as SNAr pathways or electrophilic aromatic substitution. nih.govchemrxiv.org

    Table 3: Example of Calculated Activation Energies for a Regioselective Halogenation Reaction

    Position of AttackTransition State (TS) StructureCalculated Activation Energy (kcal/mol)Predicted Outcome
    C-3TS-3-Hal22.5Favorable pathway
    C-4TS-4-Hal28.1Less favorable pathway
    C-5TS-5-Hal25.4Possible side product

    Data is hypothetical and serves to illustrate the comparative nature of transition state analysis.

    Halogenated pyridines like this compound are valuable precursors in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions are essential for creating complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the position of the halogen.

    Computational modeling plays a vital role in understanding the mechanisms of these catalytic cycles. mdpi.com DFT calculations can be used to model each elementary step of the catalytic cycle:

    Oxidative Addition: The initial step where the halo-pyridine binds to the metal catalyst.

    Transmetalation: The transfer of an organic group from another reagent to the metal center.

    Reductive Elimination: The final step where the new bond is formed and the product is released, regenerating the catalyst.

    By modeling the structures and energies of the intermediates and transition states for each step, computational studies can provide insights into catalyst activity, selectivity, and lifetime. acs.org This understanding can guide the rational design of new and improved catalysts for reactions involving specific substrates like this compound. mdpi.com The different reactivities of the C-Cl and C-I bonds can also be computationally explored to predict selective cross-coupling reactions.

    Solvent Effects and Isotope Effects in Reaction Mechanisms

    Solvent effects can significantly influence the rates and mechanisms of reactions involving pyridine derivatives. The choice of solvent can affect the solubility of reactants, stabilize transition states, and participate directly in the reaction mechanism. acs.org Computational models can incorporate solvent effects to provide a more accurate picture of reaction energetics.

    Kinetic Isotope Effects (KIEs) are a valuable experimental and theoretical tool for elucidating reaction mechanisms. nih.govnih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) and measuring the change in reaction rate, one can determine whether a bond to that atom is broken in the rate-determining step. researchgate.netchemrxiv.org For reactions involving the functionalization of the pyridine ring, a significant kH/kD value would suggest that C-H bond cleavage is a key step in the mechanism. nih.gov

    Analysis of Non-Covalent Interactions (NCIs) in Pyridine Systems

    Non-covalent interactions (NCIs) play a critical role in the structure, stability, and function of molecular systems. rsc.org In pyridine systems, important NCIs include hydrogen bonding and halogen bonding. mdpi.com The hydroxymethyl group of this compound can act as both a hydrogen bond donor (via the -OH proton) and acceptor (via the oxygen lone pairs).

    The chlorine and especially the iodine atoms can participate in halogen bonding, where the halogen atom acts as a Lewis acid, interacting with an electron-rich site. research-nexus.netmdpi.com The strength of a halogen bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl). rsc.org

    Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are used to visualize and quantify these weak interactions. researchgate.netresearchgate.netup.ac.za NCI plots, for example, can identify regions of weak van der Waals forces, repulsive steric clashes, and attractive hydrogen or halogen bonds, providing a detailed map of the non-covalent landscape of the molecule. researchgate.netresearchgate.net

    Synthetic Applications and Derivative Chemistry of 5 Chloro 6 Iodo 3 Pyridinyl Methanol

    Role as a Versatile Synthetic Building Block in Organic Synthesis

    The strategic placement of reactive sites on the (5-Chloro-6-iodo-3-pyridinyl)methanol scaffold allows for its use in a variety of synthetic transformations. The differential reactivity of the chloro and iodo substituents, coupled with the potential for modification of the hydroxymethyl group, enables chemists to selectively introduce a range of functionalities and build molecular complexity in a controlled manner.

    Precursor for Advanced Heterocyclic Scaffolds

    This compound serves as an excellent starting material for the synthesis of advanced fused heterocyclic systems. The halogenated pyridine (B92270) core is amenable to intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic scaffolds that are prevalent in biologically active molecules. For instance, the hydroxymethyl group can be transformed into various nucleophilic or electrophilic centers that can then react with one of the halogenated positions to form fused rings such as furopyridines, pyridopyrans, and pyrrolopyridines. semanticscholar.orgresearchgate.netnih.gov

    The synthesis of furopyridines, for example, can be envisioned through the conversion of the hydroxymethyl group to a nucleophile that subsequently displaces one of the halogens. This strategy allows for the construction of the furan (B31954) ring fused to the pyridine core, a motif found in numerous pharmacologically active compounds. semanticscholar.orgresearchgate.net Similarly, the synthesis of pyrrolopyridines can be achieved by first converting the hydroxymethyl group to an amine, followed by intramolecular cyclization. nih.govnih.gov

    Table 1: Potential Fused Heterocyclic Scaffolds from this compound

    Target HeterocycleSynthetic StrategyKey Transformation
    FuropyridineIntramolecular O-alkylationConversion of -CH₂OH to a nucleophile
    PyridopyranIntramolecular cyclizationReaction involving the hydroxymethyl group and a halogen
    PyrrolopyridineIntramolecular N-alkylationConversion of -CH₂OH to an amine followed by cyclization

    Intermediate for the Synthesis of Diverse Compound Libraries

    The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery. nih.govmskcc.orgcam.ac.ukresearchgate.net this compound is an ideal starting point for the creation of such compound libraries due to its multiple points of diversification. The sequential and selective functionalization of the iodo, chloro, and hydroxymethyl groups allows for the introduction of a wide variety of substituents, leading to a large number of distinct molecular entities from a single precursor. researchgate.netdoaj.org

    By employing a combinatorial approach, where different building blocks are systematically introduced at each of the three reactive sites, a library of compounds with diverse stereochemistry, and electronic and steric properties can be rapidly assembled. This approach is highly valuable in the early stages of drug discovery for identifying novel hit compounds against a range of biological targets. nih.govdoaj.org

    Strategies for Further Functionalization of the Pyridine Ring

    The presence of two different halogen atoms and a hydroxymethyl group on the pyridine ring of this compound offers a rich landscape for further chemical modifications. The distinct reactivity of these functional groups allows for selective and sequential transformations, providing precise control over the final molecular structure.

    Selective Derivatization of Halogen Substituents

    The differential reactivity of the carbon-iodine and carbon-chlorine bonds is a key feature that enables the selective functionalization of the pyridine ring. The C-I bond is significantly more reactive towards transition metal-catalyzed cross-coupling reactions than the C-Cl bond. rsc.orgnih.govresearchgate.net This chemoselectivity allows for the selective introduction of various substituents at the 6-position of the pyridine ring while leaving the 5-chloro substituent intact for subsequent modifications.

    Commonly employed palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions can be performed with high selectivity at the iodo position. rsc.orgnih.govwikipedia.orgresearchgate.netwikipedia.orgmdpi.comlibretexts.orgresearchgate.netorganic-chemistry.orglibretexts.orgyoutube.com

    Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or their esters, enabling the introduction of aryl, heteroaryl, or alkyl groups. rsc.orgnih.govresearchgate.net

    Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling with terminal alkynes, providing access to acetylenic derivatives. wikipedia.orgmdpi.comlibretexts.orgorganic-chemistry.orgresearchgate.net

    Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines, leading to the synthesis of various amino-substituted pyridines. researchgate.netwikipedia.orglibretexts.orgyoutube.com

    Table 2: Representative Selective Cross-Coupling Reactions at the 6-Iodo Position

    ReactionCoupling PartnerCatalyst System (Typical)Product Type
    Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Base6-Aryl-5-chloro-3-pyridinyl)methanol
    SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuI / Base6-Alkynyl-5-chloro-3-pyridinyl)methanol
    Buchwald-HartwigAminePd₂(dba)₃ / Ligand / Base6-Amino-5-chloro-3-pyridinyl)methanol

    Note: The conditions and yields are illustrative and based on general literature for similar substrates.

    Transformations of the Hydroxymethyl Group to Other Functionalities

    The hydroxymethyl group at the 3-position of the pyridine ring provides another handle for synthetic diversification. This primary alcohol can be readily transformed into a variety of other functional groups through standard organic transformations.

    Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents. The resulting formyl or carboxyl groups can then be used in a variety of subsequent reactions, such as Wittig reactions, reductive aminations, or amide bond formations.

    Conversion to Halides: The hydroxyl group can be converted to a good leaving group, such as a halide (e.g., -CH₂Cl or -CH₂Br), which can then be displaced by a wide range of nucleophiles to introduce new functionalities.

    Conversion to Amines: The hydroxymethyl group can be converted to an amino group via a two-step process involving conversion to a halide or sulfonate followed by nucleophilic substitution with an amine or an azide (B81097) and subsequent reduction.

    These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of a diverse array of functional groups at the 3-position of the pyridine ring.

    Development of Chemical Probes and Research Tools

    Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function in a biological context. mdpi.comresearchgate.netresearchgate.net The substituted pyridine scaffold is a common motif in many biologically active compounds, including kinase inhibitors. nih.govnih.govacs.orgucsf.eduacs.org

    This compound can serve as a valuable starting material for the synthesis of chemical probes. The ability to selectively introduce different functionalities at the three reactive sites allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of binding affinity and selectivity for a particular target.

    For example, in the design of kinase inhibitors, the pyridine core can act as a scaffold that mimics the hinge-binding region of ATP. nih.gov The substituents at the 5- and 6-positions can be varied to optimize interactions with the hydrophobic pocket and other regions of the kinase active site. The hydroxymethyl group can be modified to introduce reporter groups, such as fluorescent dyes or affinity tags, to facilitate the detection and isolation of the target protein. mdpi.comresearchgate.net The development of such probes is crucial for target validation and understanding the complex signaling pathways in cells.

    Material Science Applications of Halogenated Pyridine Derivatives

    Halogenated pyridine derivatives are a versatile class of compounds that have garnered significant interest in material science. The unique electronic properties and specific, directional non-covalent interactions afforded by halogen atoms make these pyridine-based structures valuable building blocks for a wide range of advanced materials. The presence of halogens such as chlorine, bromine, and iodine on the pyridine ring can profoundly influence molecular packing, electronic energy levels, and reactivity, enabling the rational design of materials with tailored properties. These derivatives are crucial in the development of liquid crystals, supramolecular assemblies, and high-performance polymers. mdpi.comdoi.org

    One of the most powerful tools in designing materials with halogenated pyridines is the halogen bond, a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as the nitrogen atom of a pyridine ring. acs.orgrsc.org The strength of this bond is tunable, generally increasing with the polarizability of the halogen atom (I > Br > Cl). acs.org This interaction is highly directional, providing a reliable method for controlling the self-assembly of molecules in the solid state, a field known as crystal engineering. mdpi.comnih.gov

    Liquid Crystals

    Halogenated pyridines, particularly those incorporated into larger, rod-like molecular structures (calamitic mesogens), have been successfully used to construct novel liquid crystal (LC) materials. rsc.org The formation of halogen bonds between a halogenated molecule and a pyridine-based unit can induce or stabilize liquid crystalline phases that are not present in the individual components. rsc.orgrsc.org This supramolecular approach allows for the creation of materials with unique phase behaviors.

    For instance, photoresponsive liquid crystals have been developed using azopyridine compounds and molecular halogens. rsc.orgresearchgate.net The azopyridine unit can undergo photoisomerization from a linear trans isomer to a bent cis isomer upon UV irradiation, which disrupts the molecular ordering and can induce a phase transition from a liquid crystalline state to an isotropic liquid. rsc.orgresearchgate.net Studies have shown that complexes formed between azopyridines and iodine or bromine can exhibit stable smectic A phases, a type of liquid crystal phase where molecules are arranged in layers. rsc.org The stability and type of the mesophase can be tuned by changing the length of alkyl chains on the azopyridine or the type of halogen used. rsc.org

    Table 1: Examples of Halogen-Bonded Liquid Crystals Based on Azopyridine Derivatives
    Halogen Bond DonorPyridine Derivative (Acceptor)Observed Liquid Crystal PhaseKey Finding
    Iodine (I₂)Azopyridines with varying alkyl chain lengthsSmectic ALonger alkyl chains promoted the formation of the smectic A phase. rsc.org
    Bromine (Br₂)Azopyridines with varying alkyl chain lengthsSmectic AAll tested bromine complexes exhibited mesogenic (liquid crystal) properties. rsc.org
    1,4-DiiodotetrafluorobenzeneAlkoxystilbazoles (pyridine derivatives)Monotropic Liquid Crystalline BehaviorHalogen bonding induced liquid crystal behavior in non-mesomorphic starting materials. nih.gov

    Supramolecular Chemistry and Crystal Engineering

    The directionality and predictable strength of halogen bonding make halogenated pyridines excellent candidates for crystal engineering, which involves designing and synthesizing solid-state structures with desired properties. mdpi.com By combining halogenated pyridines with other molecules (co-formers), it is possible to create multi-component crystals, known as co-crystals, with specific arrangements and functionalities. mdpi.com

    Research has demonstrated that halogen atoms on a pyridine ring can act as effective halogen bond donors, especially when the pyridine nitrogen is protonated or alkylated, which increases the electrophilicity of the σ-hole on the halogen. acs.org The interaction energies for N-methylated halogenopyridinium cations with a pyridine molecule were found to be considerable, ranging from 34–40 kJ mol⁻¹ for chloro-derivatives to 57–68 kJ mol⁻¹ for iodo-derivatives. acs.org

    These interactions have been used to construct complex supramolecular assemblies. For example, co-crystals have been formed between halogenated N-(pyridin-2-yl)nicotinamides and aliphatic dicarboxylic acids. mdpi.com In these systems, both hydrogen bonds (between the amide and carboxylic acid groups) and halogen bonds (between the halogen atom and an oxygen atom of the carboxylic acid) work together to direct the final crystal structure. mdpi.com Similarly, co-crystals of 4-(dimethylamino)pyridine with various diiodotetrahalobenzenes show strong and linear C–I···N halogen bonds that dictate the primary assembly of the trimolecular units. nih.gov These highly ordered structures are fundamental to developing materials for applications in areas such as nonlinear optics and electronics.

    Table 2: Halogen Bond Characteristics in Pyridine-Based Co-crystals
    Halogen Bond DonorHalogen Bond AcceptorInteraction TypeNormalized Bond Length (% of vdW radii)Bond Angle (C-X···N/O)
    1,2,4,5-Tetrachloro-3,6-diiodobenzene4-(Dimethylamino)pyridineC–I···N73.3 - 76.7%Nearly Linear
    1-Bromo-4-iodo-2,3,5,6-tetrafluorobenzene4-(Dimethylamino)pyridineC–Br···N80.4%Nearly Linear
    N-(Iodo-pyridin-2-yl)nicotinamideDicarboxylic AcidC–I···O~90% (10% vdW reduction)Not specified

    Polymers and High-Performance Materials

    Halogenated pyridines, particularly perhalogenated ones like pentachloropyridine (B147404) and perfluoropyridine, serve as robust building blocks for synthesizing advanced polymers and network materials. mdpi.comresearchgate.net The halogen atoms activate the pyridine ring for nucleophilic substitution reactions, allowing for the systematic replacement of halogens with other functional groups to build up complex polymer structures. researchgate.net

    Perfluoropyridine has been utilized to create poly(ether pyridine) polymers. mdpi.com These materials have shown potential for environmental applications, such as capturing aromatic pollutants from contaminated water sources. mdpi.com Furthermore, networks created from perfluoropyridine derivatives have demonstrated high thermal stability, with degradation temperatures often exceeding 400°C. mdpi.com Such properties make them candidates for use as resins in the aerospace industry or as materials with low dielectric constants for microelectronics. mdpi.com Pyridine derivatives can also be used to modify polymerization processes; for example, they can act as retarding agents in the cationic polymerization of epoxides, allowing for better control over the reaction. rsc.org

    Organic Electronics

    The incorporation of halogen atoms, especially fluorine, into conjugated organic molecules is a well-established strategy for tuning their electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org Halogenation, particularly fluorination, tends to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

    This lowering of energy levels can facilitate electron injection from electrodes and enhance the material's resistance to oxidative degradation, which is a common failure mechanism in organic electronic devices. rsc.org For pyridine-based materials, this can help create more efficient and stable n-type (electron-transporting) or ambipolar (electron- and hole-transporting) semiconductors. rsc.org Additionally, non-covalent interactions involving halogens, such as C–H···F, can influence the solid-state packing of molecules, often promoting the π-stacking arrangements that are crucial for efficient charge transport. rsc.org

    Q & A

    Q. Table 1. Key Physicochemical Properties

    PropertyValue/DescriptionReference
    Molecular FormulaC6_6H5_5ClINO
    Melting Point120–122°C (predicted)
    SolubilitySoluble in DMSO, methanol; insoluble in hexane

    Q. Table 2. Troubleshooting Common Synthesis Issues

    IssueSolutionReference
    Low iodination yieldUse NIS with catalytic H2_2SO4_4
    Hydroxyl group oxidationAdd antioxidant (BHT) or work under N2_2

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